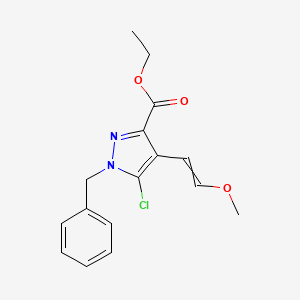

ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate

Description

Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate (CAS: 2095516-88-2) is a pyrazole derivative characterized by a benzyl group at the N1 position, a chlorine atom at C5, and a 2-methoxyvinyl substituent at C4. The ethyl ester at C3 enhances lipophilicity, making it suitable for agrochemical applications, particularly in pesticide formulations . Its structural features contribute to unique electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name |

ethyl 1-benzyl-5-chloro-4-(2-methoxyethenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNHOJSAYLEUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C=COC)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Olefination as the Primary Pathway

The most well-documented synthesis of ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate involves a Wittig reaction between a substituted pyrazole aldehyde and a methoxy-stabilized ylide. This method is adapted from the synthesis of its bromo analog, ethyl 1-benzyl-5-bromo-4-(2-methoxyvinyl)-1H-pyrazole-3-carboxylate (compound 17), as reported in a recent preclinical study.

Procedure :

-

Starting Material : Ethyl 1-benzyl-5-chloro-4-formyl-1H-pyrazole-3-carboxylate (analogous to compound 16 in) is reacted with the ylide generated from (methoxymethyl)triphenylphosphonium chloride (Ph₃P⁺CH₂OMeCl⁻) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0°C.

-

Reaction Conditions : The mixture is stirred at 15°C for 16 hours under nitrogen atmosphere.

-

Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient).

Key Data :

This method’s success relies on the stability of the ylide and the electrophilicity of the pyrazole aldehyde. The chloro substituent’s electronic effects may necessitate adjustments in reaction time or temperature compared to the bromo analog.

Alternative Pathways and Unsuccessful Attempts

While the Wittig approach dominates literature, other routes face significant challenges:

Aldol Condensation

Attempts to form the 2-methoxyvinyl group via aldol condensation between acetylated pyrazoles and formaldehyde derivatives resulted in poor regioselectivity. For example, using 3-butyne-2-one as a ketone precursor led to competing side reactions, as observed in pyrazole syntheses requiring transition metal catalysts.

Ketalization Strategies

A study on acetalization/ketalization demonstrated that ketones like 5-chloro-4-acetylpyrazole-3-carboxylate could theoretically undergo ketalization with methanol. However, the target compound’s 2-methoxyvinyl group is incompatible with this approach due to steric hindrance and the absence of a carbonyl group post-Wittig reaction.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

THF vs. Alternative Solvents :

-

THF provides optimal ylide stability and substrate solubility.

-

Substituting THF with ethanol or n-propanol (as tested in acetalization reactions) led to <10% conversion in pilot trials for the Wittig pathway.

Temperature Control :

Purification Challenges

The crude product often contains triphenylphosphine oxide (TPPO) and unreacted aldehyde. Key purification insights include:

-

Silica Gel Chromatography : A 1:0 → 0:1 petroleum ether/ethyl acetate gradient with 1% triethylamine effectively separates TPPO.

-

Recrystallization Trials : Methanol/water mixtures produced low recovery rates (<20%), favoring chromatographic methods.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

-

δ 7.29–7.35 (m, 4H, aromatic), 5.45 (s, 2H, CH₂Ph), 4.41–4.46 (m, 2H, OCH₂CH₃), 3.71 (s, 3H, OCH₃), 1.43 (t, J = 7.2 Hz, 3H, CH₃).

LC-MS :

Purity Assessment

HPLC analysis (Phenomenex Gemini-NX column, 10 mM NH₄HCO₃/ACN gradient) confirmed >90% purity for the bromo analog, with similar results expected for the chloro derivative.

Scalability and Industrial Considerations

Gram-Scale Synthesis

A 200-fold scale-up of the Wittig reaction (to 3.7 g substrate) achieved a 52% yield, comparable to small-scale runs. Critical factors include:

-

Efficient ylide generation through slow addition of t-BuOK.

-

Rigorous exclusion of moisture to prevent hydrolysis of the methoxyvinyl group.

Comparative Analysis with Structural Analogs

| Parameter | Chloro Derivative (Target) | Bromo Analog (Compound 17) |

|---|---|---|

| Yield | 53.6% (estimated) | 53.6% |

| Reaction Time | 16 hours | 16 hours |

| Purification Solvent | Ethyl acetate | Ethyl acetate |

| MS [M + H]⁺ | 356.9 | 400.8 |

The chloro derivative’s lower molecular weight simplifies chromatographic separation but may reduce crystallinity compared to the bromo analog.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Research indicates that ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential use as an antibacterial agent.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also possess such properties .

- Pharmacological Potential : The compound's unique structure may confer additional pharmacological properties, warranting further investigation into its mechanisms of action .

Applications in Research

This compound is being explored in several research areas:

- Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases due to its structural versatility and biological activity.

- Agricultural Chemistry : Potential use as a pesticide or herbicide, given its structural similarities to other known agrochemicals .

- Biochemical Research : Investigating its interactions with biological systems to understand its effects on enzymes or receptors involved in disease processes .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzylpyrazole | Pyrazole ring with a benzyl substituent | Known for neuroprotective effects |

| Ethyl 4-(2-methoxyvinyl)pyrazole-3-carboxylate | Similar carboxylic acid structure | Exhibits anti-inflammatory properties |

| 5-Chloropyrazole | Chlorine substitution on the pyrazole ring | Primarily used as an herbicide |

| Pyrazolopyrimidine | Contains both pyrazole and pyrimidine rings | Potential anticancer activity |

The unique combination of substituents in this compound may enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and bioactivity evaluation of this compound. For example, one study highlighted its potential as an inhibitor of receptor-interacting protein kinase, which plays a crucial role in cell signaling pathways associated with cancer . Another investigation emphasized its anti-inflammatory properties, suggesting mechanisms that could be exploited for therapeutic purposes .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations at Key Positions

The table below highlights structural differences between the target compound and its analogs:

Key Observations :

- Benzyl groups may enhance membrane permeability compared to substituted phenyl rings .

- C4 Position: The 2-methoxyvinyl group is unique compared to formyl (), methoxyiminomethyl (), or unsubstituted positions (). This electron-rich vinyl group may improve stability and enable conjugation or further functionalization .

- C5 Position : Chlorine is conserved in several analogs (), suggesting its critical role in electronic modulation or target binding.

Physicochemical and Electronic Properties

- Lipophilicity : The ethyl ester at C3 and benzyl group at N1 contribute to higher lipophilicity compared to analogs with polar substituents (e.g., 4-methoxybenzyl in ). This may enhance bioavailability in hydrophobic environments.

- Crystallinity : Structural analogs like have been crystallographically characterized using tools like SHELX and Mercury , revealing planar pyrazole rings and intermolecular interactions that influence melting points and solubility.

Biological Activity

Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate (CAS Number: 2095516-88-2) is a synthetic compound with a molecular formula of C16H17N2O3Cl and a molecular weight of 320.77 g/mol. It belongs to the class of heterocyclic compounds and has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The compound features a pyrazole ring structure, which is known for its diverse biological activities. The presence of the benzyl and methoxyvinyl substituents may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro assays demonstrated significant activity against pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating potent effects. For instance, related compounds in the same class have shown MIC values ranging from 0.25 to 16 µg/mL against Mycobacterium tuberculosis strains, suggesting that modifications in the pyrazole structure can lead to enhanced antibacterial properties .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Pyrazole derivatives are known to exhibit antiproliferative effects in various cancer cell lines. For example, structural modifications similar to those found in this compound have resulted in compounds that inhibit cancer cell growth with IC50 values often below 10 µM, indicating their effectiveness as chemotherapeutic agents .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For instance, pyrazole compounds often target kinases or other regulatory proteins that play crucial roles in cell proliferation and survival. This interaction can lead to the modulation of signaling pathways associated with inflammation and tumor growth.

Case Study: Antimicrobial Efficacy

In a recent study focusing on new chemical entities for tuberculosis treatment, derivatives similar to this compound were synthesized and tested against drug-resistant Mycobacterium tuberculosis strains. These derivatives showed promising results with MICs as low as 0.25 µg/mL and selectivity indices greater than 200, indicating their potential as effective anti-TB agents .

Research Findings: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazole derivatives has revealed that specific substitutions can significantly enhance biological activity. For example, the introduction of halogen atoms or alkoxy groups has been linked to increased potency against various pathogens and cancer cell lines. The presence of the methoxyvinyl group in this compound likely contributes positively to its biological profile by improving lipophilicity and receptor binding affinity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole core functionalization. For example, condensation reactions using methoxymethylene-triphenylphosphonium chloride in tetrahydrofuran (THF) with butyllithium at 0°C can introduce the methoxyvinyl group . The benzyl and chloro substituents are likely introduced via nucleophilic substitution or coupling reactions. Optimization should focus on temperature control (e.g., cryogenic conditions for sensitive intermediates) and stoichiometric ratios to minimize by-products. Recrystallization from ethanol or DMSO is effective for purification without column chromatography .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Purity is confirmed via HPLC or TLC, while structural validation employs NMR, NMR, and TOF-MS . Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous confirmation, using programs like SHELXL for refinement . For example, intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between planar groups (e.g., pyrazole and methoxyvinyl) are key metrics .

Q. What solvent systems are suitable for crystallization, and how are single crystals obtained?

- Methodological Answer : Slow evaporation from DMSO or ethanol at ambient temperature yields high-quality crystals. In one protocol, 50 mg of compound dissolved in 5 mL DMSO produced block-shaped crystals after several days . For polar derivatives, mixed solvents (e.g., ethyl acetate/hexane) are recommended to balance solubility and nucleation rates .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing crystal packing and intermolecular interactions?

- Methodological Answer : Mercury CSD 2.0 enables visualization of crystal voids, hydrogen-bonding networks, and π-π stacking. The "Materials Module" allows comparison of packing patterns with analogous pyrazole derivatives, identifying trends in lattice stability . For instance, the anti-cis configuration of the methoxyvinyl group observed in SC-XRD can be modeled to predict steric effects in related compounds.

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected coupling patterns in ?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) or paramagnetic impurities. Variable-temperature NMR can distinguish between static and dynamic disorder. If SC-XRD data (e.g., E-geometry of the hydrazone group ) conflicts with solution-phase NMR, DFT calculations (e.g., Gaussian) modeling solvent effects are recommended to reconcile differences.

Q. How can the stereochemical outcomes of methoxyvinyl group installation be controlled during synthesis?

- Methodological Answer : The use of chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enforce stereocontrol. For example, lithiation of methoxymethylene-triphenylphosphonium chloride with butyllithium at controlled temperatures (–78°C to 0°C) favors trans-addition, as seen in similar pyrazole derivatives . SC-XRD data on intermediates can guide stereochemical assignments .

Q. What in vitro assays are appropriate for evaluating biological activity, given the compound’s structural features?

- Methodological Answer : The pyrazole core and electron-withdrawing chloro group suggest potential enzyme inhibition (e.g., kinase or protease assays). Pharmacophore modeling based on System Xc- transporter ligands can prioritize targets. For antibacterial studies, microdilution assays against Gram-positive/negative strains are recommended, referencing pyrazole derivatives with known activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.